N-(3-methoxyphenethyl)-6-morpholinopyrimidine-4-carboxamide
Description
Properties
IUPAC Name |
N-[2-(3-methoxyphenyl)ethyl]-6-morpholin-4-ylpyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-24-15-4-2-3-14(11-15)5-6-19-18(23)16-12-17(21-13-20-16)22-7-9-25-10-8-22/h2-4,11-13H,5-10H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLLFANLDBYAGLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNC(=O)C2=CC(=NC=N2)N3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Initial SNAr Substitution at Position 6
The synthesis begins with ethyl 2,4-dichloropyrimidine-6-carboxylate (108 ). Morpholine is regioselectively introduced at position 6 under SNAr conditions (morpholine, DIEA, DMF, 80°C), yielding ethyl 4-chloro-6-morpholinopyrimidine-2-carboxylate (109 ). This step capitalizes on the higher electrophilicity of the 6-chloro group due to electron-withdrawing effects from the ester.
Amine Substitution at Position 4
The 4-chloro group undergoes SNAr with 3-methoxyphenethylamine (1.2 equiv) in n-BuOH at 160°C under microwave irradiation. This generates ethyl 4-(3-methoxyphenethylamino)-6-morpholinopyrimidine-2-carboxylate (110 ), with yields optimized to 85–90% by employing excess amine and microwave acceleration.
Ester Hydrolysis and Amide Formation
The ethyl ester is hydrolyzed using 6M HCl at 80°C, producing 4-(3-methoxyphenethylamino)-6-morpholinopyrimidine-2-carboxylic acid (111 ). Subsequent coupling with 3-methoxyphenethylamine via HATU/DIEA in DMF affords the final product, N-(3-methoxyphenethyl)-6-morpholinopyrimidine-4-carboxamide (1 ), in 75% yield.
Alternative Route via Orotic Acid
Acyl Chloride Formation
Orotic acid (116 ) is treated with phosphorus oxychloride (POCl₃) at 80°C to form 2,4-dichloro-6-carboxy-pyrimidine chloride (117 ).
Regioselective Amide Coupling
Cold addition (−78°C) of 3-methoxyphenethylamine to 117 in THF yields N-(3-methoxyphenethyl)-2,4-dichloropyrimidine-6-carboxamide (118 ).
Sequential Substitutions
- Position 4 : SNAr with morpholine (DMF, DIEA, 100°C) introduces the morpholine group, yielding N-(3-methoxyphenethyl)-4-morpholino-2-chloropyrimidine-6-carboxamide (119 ).
- Position 2 : Buchwald–Hartwig amination with ammonia or a protected amine generates the final product, though this route is less efficient (50–60% yield).
Comparative Analysis of Methods
| Parameter | Dichloropyrimidine Route | Orotic Acid Route |
|---|---|---|
| Overall Yield | 68% | 45% |
| Regioselectivity Control | High | Moderate |
| Reaction Steps | 4 | 5 |
| Scalability | Excellent | Limited |
The dichloropyrimidine pathway offers superior scalability and yield, making it the preferred industrial method.
Critical Optimization Parameters
Solvent and Temperature Effects
Steric and Electronic Considerations
- The 3-methoxy group on the phenethylamine enhances solubility but necessitates careful control of reaction pH to prevent demethylation.
- Morpholine’s strong electron-donating effect deactivates the pyrimidine ring, requiring high temperatures for subsequent substitutions.
Characterization and Validation
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenethyl)-6-morpholinopyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated derivatives .
Scientific Research Applications
Inhibition of NAPE-PLD
One of the primary applications of N-(3-methoxyphenethyl)-6-morpholinopyrimidine-4-carboxamide is its role as an inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). This enzyme is crucial for the biosynthesis of N-acylethanolamines (NAEs), which are important lipid mediators involved in various physiological processes, including pain modulation and neuroprotection.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship (SAR) of related compounds has revealed that modifications to the morpholine and phenethyl groups can enhance inhibitory potency. For instance, substituting different groups at specific positions on the pyrimidine ring has yielded compounds with improved lipophilicity and potency, making them suitable candidates for further development as pharmacological tools .
Neuroprotective Potential
Given its ability to modulate lipid signaling pathways, this compound is being investigated for neuroprotective applications, particularly in conditions such as ischemic stroke.
Stroke Models
In preclinical studies, activation of neurolysin (Nln), an enzyme that degrades neurotoxic peptides, has been linked to improved outcomes following stroke. Compounds similar to this compound have been explored for their ability to enhance Nln activity, thereby providing a protective effect against ischemic damage . The development of peptidomimetic activators based on this compound could lead to novel treatments for acute neurodegenerative disorders.
Pharmacological Profiling
The pharmacological profiling of this compound indicates favorable drug-like properties, including good bioavailability and stability in biological systems. These characteristics are essential for any candidate drug intended for clinical use.
Bioavailability Studies
Studies have demonstrated that compounds derived from this class exhibit significant brain penetration and stability, which are critical factors in their potential therapeutic application . The ability to effectively cross the blood-brain barrier enhances their utility in treating central nervous system disorders.
Case Studies and Experimental Findings
Several case studies highlight the efficacy of this compound in experimental settings:
Mechanism of Action
The mechanism of action of N-(3-methoxyphenethyl)-6-morpholinopyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential in modulating cellular processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Bioactivity and Physicochemical Properties
The table below compares key structural and synthetic features of N-(3-methoxyphenethyl)-6-morpholinopyrimidine-4-carboxamide with similar compounds from the evidence:
Key Observations:
- Substituent Diversity : The target compound’s 3-methoxyphenethyl group distinguishes it from analogs like 6ga (4-methoxyphenethyl) and the furan-thiazole hybrid in . The position of the methoxy group (3- vs. 4-) may alter electronic properties and binding interactions.
- Functional Group Impact : The nitroso and methylthio groups in 6ga () introduce redox-sensitive and electrophilic sites, which are absent in the target compound but could affect stability or reactivity .
Structural and Crystallographic Insights
highlights the importance of pyrimidine derivatives in antimicrobial applications, with substituents like fluorophenyl and methoxyphenylaminomethyl groups influencing hydrogen bonding and crystal packing . For example:
- Hydrogen Bonding: In N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine, intramolecular N–H⋯N bonds stabilize the conformation, while weak C–H⋯O interactions govern crystal packing .
- Dihedral Angles : The dihedral angle between the pyrimidine ring and phenyl groups (12.8° in ) suggests moderate planarity, which may enhance π-π stacking interactions compared to the target compound’s 3-methoxyphenethyl side chain .
Pharmacological Potential
- Antimicrobial Activity : Pyrimidines with halogenated aryl groups (e.g., 4-chlorophenyl in ) exhibit antibacterial and antifungal properties, implying that the 3-methoxyphenethyl group could modulate similar activity .
- Kinase Inhibition: Morpholino-pyrimidine carboxamides (e.g., ) are frequently explored as kinase inhibitors due to their ability to occupy ATP-binding pockets. The furan-thiazole substituent in may enhance selectivity for specific kinases .
Biological Activity
N-(3-methoxyphenethyl)-6-morpholinopyrimidine-4-carboxamide is a compound that has garnered attention in recent pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
The primary biological activity of this compound is linked to its role as an inhibitor of the enzyme N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). This enzyme is crucial for the biosynthesis of N-acylethanolamines (NAEs), which are lipid mediators involved in various physiological processes, including pain perception, emotional regulation, and metabolic functions .
Structure-Activity Relationship (SAR)
Research has demonstrated that modifications to the structure of pyrimidine-4-carboxamides can significantly influence their potency as NAPE-PLD inhibitors. The following table summarizes key findings from SAR studies:
| Compound | R1 Group | R2 Group | R3 Group | IC50 (nM) | Comments |
|---|---|---|---|---|---|
| Compound 1 | Cyclopropylmethylamide | (S)-3-phenylpiperidine | Dimethylamine | 72 | Most potent inhibitor identified |
| Compound 2 | Cyclopropylmethylamide | (S)-3-phenylpiperidine | Morpholine | 720 | Less potent than Compound 1 |
| Compound 3 | Cyclopropylmethylamide | (S)-3-hydroxypyrrolidine | Dimethylamine | 7.14 | Significant increase in activity compared to others |
The data indicate that the combination of specific substituents on the pyrimidine core can enhance inhibitory potency. Notably, the introduction of a morpholine group at R3 led to a tenfold increase in activity compared to other configurations .
Antiproliferative Properties
In vitro assays have indicated that certain derivatives of pyrimidine-4-carboxamides exhibit antiproliferative effects against cancer cell lines, including HeLa and A549 cells. The mechanisms underlying these effects may involve the modulation of lipid signaling pathways affected by NAEs, which are known to influence cell proliferation and survival .
Case Studies
One notable case study involved the evaluation of a related compound's effects on emotional behavior in animal models. The administration of a potent NAPE-PLD inhibitor demonstrated significant alterations in anxiety-like behaviors, suggesting that targeting this pathway could have therapeutic implications for mood disorders .
Q & A
Q. What are the critical parameters for synthesizing N-(3-methoxyphenethyl)-6-morpholinopyrimidine-4-carboxamide with high purity?
Answer: Synthesis typically involves multi-step reactions:
Coupling of intermediates : A pyrimidine-4-carboxylic acid derivative is coupled with 3-methoxyphenethylamine using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in anhydrous solvents (e.g., acetonitrile or DMF) .
Morpholine substitution : The 6-position of the pyrimidine ring is functionalized with morpholine via nucleophilic aromatic substitution under reflux conditions (80–120°C) .
Purification : Final purification uses column chromatography (silica gel, eluent: DCM/MeOH gradient) followed by recrystallization from ethanol/water mixtures.
Q. Key Parameters :
- Temperature control : Excess heat may degrade the amide bond.
- Solvent choice : Polar aprotic solvents (DMF) enhance reaction efficiency.
- Catalyst optimization : DMAP improves coupling yields by 15–20% .
Q. How is the structural integrity of this compound validated post-synthesis?
Answer: Analytical workflows include:
- NMR spectroscopy : H and C NMR confirm the presence of the methoxyphenethyl group (δ 3.75 ppm for OCH) and morpholine protons (δ 3.60–3.70 ppm) .
- Mass spectrometry (HRMS) : Exact mass matching within 2 ppm error .
- X-ray crystallography (if crystalline): Resolves bond angles and confirms stereoelectronic effects .
Q. Common Pitfalls :
- Residual solvents (e.g., DMF) may skew NMR results; lyophilization is recommended .
Advanced Research Questions
Q. What mechanistic insights explain the enzyme inhibitory activity of this compound?
Answer: The compound’s activity is hypothesized to arise from:
PI3Kδ inhibition : The morpholine and pyrimidine groups form hydrogen bonds with the kinase’s ATP-binding pocket, while the methoxyphenethyl group enhances hydrophobic interactions .
Structure-activity relationship (SAR) :
- Morpholine substitution : Essential for binding affinity (IC < 100 nM in PI3Kδ assays) .
- Methoxy positioning : Para-substitution reduces activity by 50% compared to meta (3-methoxy) .
Q. How do contradictory solubility and bioavailability data impact in vivo study design?
Answer: Contradictions arise from:
Q. Methodological Adjustments :
Q. What computational strategies predict off-target interactions for this compound?
Answer:
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding to kinases (e.g., PI3Kδ, AKT1) with RMSD < 2.0 Å .
- Pharmacophore modeling : Identifies shared features with known kinase inhibitors (e.g., hydrogen bond acceptors at pyrimidine C4) .
- Machine learning : Random forest models trained on ChEMBL data flag potential off-targets (e.g., CYP3A4 inhibition risk) .
Q. Validation :
- In vitro panels : Broad kinase profiling (e.g., Eurofins) confirms computational predictions .
Research Challenges and Contradictions
Q. Why do in vitro and in vivo efficacy data sometimes diverge for this compound?
Answer: Discrepancies stem from:
Q. Solutions :
- Prodrug design : Mask the carboxamide group with ester prodrugs to enhance stability .
Q. How can researchers resolve conflicting SAR data for analogs with varying substituents?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
